EPI-506 -

EPI-506

Catalog Number: EVT-1533808
CAS Number:
Molecular Formula: C10H15NO
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EPI-506 is a potent and selective NTD inhibitor (inhibitor of the androgen receptor (AR) N-terminal domain (NTD)). In vitro and in vivo studies have shown activity against full length AR and constitutively active AR splice variants, including AR-V7 (associated with resistance to abiraterone and enzalutamide). EPI-506 is expected to be effective in mCRPC driven by both canonical and aberrant AR signaling by targeting the NTD common to full length and splice variant AR. EPI-506 is the first agent with the potential to inhibit both canonical and variant-mediated AR signaling.
Synthesis Analysis

Methods and Technical Details

The synthesis of EPI-506 involves several key steps that focus on creating a compound capable of selectively inhibiting the androgen receptor. The process typically includes:

  1. Extraction: The initial compound was isolated from marine sources, specifically sponges known for their bioactive properties.
  2. Chemical Modifications: Through medicinal chemistry techniques, various derivatives were synthesized and screened for biological activity.
  3. Optimization: The lead compound underwent structural optimization to enhance its potency and selectivity for the androgen receptor N-terminal domain.

The detailed protocols for synthesizing EPI-506 and its analogs can be found in supplementary materials from relevant studies, which describe the specific reagents, conditions, and purification methods used .

Molecular Structure Analysis

Structure and Data

EPI-506's molecular structure is characterized by its interaction with the Tau-5 region of the androgen receptor's N-terminal domain. The compound's structure allows it to bind specifically to this region, disrupting protein-protein interactions essential for androgen receptor activity.

Key structural data includes:

  • Molecular Formula: C₁₉H₁₉N₃O₂
  • Molecular Weight: Approximately 319.38 g/mol
  • Key Functional Groups: The presence of aromatic rings and nitrogen-containing groups is crucial for its binding efficacy .
Chemical Reactions Analysis

Reactions and Technical Details

EPI-506 acts primarily through non-covalent interactions with the androgen receptor N-terminal domain. Its mechanism involves:

  • Inhibition of Transcriptional Activity: By binding to the Tau-5 region, EPI-506 prevents the androgen receptor from initiating transcription of target genes even in the presence of androgens.
  • Blocking Protein-Protein Interactions: EPI-506 disrupts interactions between the androgen receptor and coactivators such as CREB-binding protein, which are necessary for effective transcriptional regulation .

The compound has demonstrated efficacy in vitro by inhibiting both full-length androgen receptors and splice variants associated with resistance to conventional therapies .

Mechanism of Action

Process and Data

The mechanism of action of EPI-506 involves:

  1. Binding to the N-terminal Domain: EPI-506 selectively binds to the Tau-5 region within the N-terminal domain of the androgen receptor.
  2. Conformational Changes: This binding induces conformational changes that prevent the receptor from activating transcriptional machinery necessary for gene expression.
  3. Impact on Cancer Cell Proliferation: As a result, EPI-506 reduces the proliferation of prostate cancer cells driven by androgen signaling pathways .

Data from preclinical studies indicate that EPI-506 can effectively inhibit gene expression related to prostate cancer progression, making it a potential therapeutic option for patients with advanced disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EPI-506 exhibits several notable physical and chemical properties:

Relevant analyses indicate that these properties play a crucial role in determining the pharmacokinetics and pharmacodynamics of EPI-506 when administered in vivo .

Applications

Scientific Uses

EPI-506 has several potential applications in scientific research and clinical settings:

  1. Prostate Cancer Treatment: Primarily aimed at patients with metastatic castration-resistant prostate cancer who have failed other therapies such as enzalutamide or bicalutamide.
  2. Research Tool: As an inhibitor of androgen receptor signaling, EPI-506 serves as a valuable tool for studying androgen receptor biology and resistance mechanisms in cancer cells.
  3. Drug Development: Insights gained from studies involving EPI-506 can inform the design of new compounds targeting similar pathways or enhancing its efficacy through combination therapies .
Molecular Biology of Androgen Receptor Signaling in Prostate Cancer

Structural and Functional Characterization of Androgen Receptor Domains

The androgen receptor (AR) is a ligand-activated transcription factor critical for prostate cancer progression. Structurally, it comprises three primary domains: the N-terminal domain (NTD), DNA-binding domain (DBD), and ligand-binding domain (LBD). The NTD (residues 1–538) is the largest domain, harboring activation function region 1 (AF-1), which includes transcriptional activation units TAU1 and TAU5. Unlike the structured LBD and DBD, the NTD is intrinsically disordered (ID), enabling conformational plasticity and dynamic interactions with coregulators [7]. The DBD (residues 539–627) facilitates AR dimerization and DNA binding to androgen-response elements (AREs), while the LBD (residues 665–919) contains activation function region 2 (AF-2), which orchestrates ligand-dependent coactivator recruitment [7] [8].

A key structural feature is the N-terminal/C-terminal (N/C) interaction, where the AF-1 motif (FQNLF) binds the AF-2 pocket in the LBD, stabilizing the active receptor conformation. This allostery is augmented by post-translational modifications (e.g., phosphorylation) and coactivator binding, which modulate AR transcriptional output [7] [8]. Cryo-EM studies reveal that full-length AR dimerizes upon DNA binding, with the NTD forming a "loop" that contacts the LBD and facilitates recruitment of coactivators like SRC-3 and p300 [7].

Table 1: Functional Domains of the Androgen Receptor

DomainResiduesKey FeaturesFunctional Role
N-terminal (NTD)1–538Intrinsically disordered; contains TAU1/TAU5Primary site for transcriptional activation
DNA-binding (DBD)539–627Zinc finger motifsDimerization; DNA binding to AREs
Ligand-binding (LBD)665–919Structured α-helical bundle; AF-2 pocketLigand binding; coactivator recruitment via AF-2

Role of N-Terminal Domain (NTD) in Transcriptional Regulation

The NTD drives AR-dependent gene expression through mechanisms independent of ligand binding. Its TAU5 subregion (residues 370–494) directly binds transcriptional mediators like the TFIIF subunit RAP74 and components of the SWI/SNF chromatin-remodeling complex, facilitating RNA polymerase II recruitment [3] [7]. Unlike the LBD, the NTD remains functional in constitutively active AR splice variants (e.g., AR-V7), which lack the LBD and are resistant to conventional therapies [3] [4].

The NTD’s intrinsically disordered nature allows it to act as a "hub" for protein-protein interactions. Key interfaces include:

  • Coactivator binding: The p160 family (SRC-1, SRC-2, SRC-3) and p300/CBP bind the NTD, enhancing histone acetylation and transcriptional efficiency [4] [7].
  • Transactivation units: TAU1 (residues 100–370) and TAU5 (residues 370–494) synergize to recruit basal transcription machinery [7].
  • Ligand-independent activation: Growth factor kinases (e.g., MAPK) phosphorylate the NTD, enabling AR activity even in castrate conditions [3] [8].

Notably, EPI-506 (the prodrug of EPI-002) selectively inhibits the NTD by binding TAU5, disrupting interactions with RAP74 and other coactivators. This suppresses AR-driven transcription regardless of LBD integrity [3] [6].

Mechanisms of Castration Resistance in Metastatic Prostate Cancer

Castration-resistant prostate cancer (CRPC) remains AR-dependent via multiple escape mechanisms:

  • AR splice variants: Truncated isoforms (e.g., AR-V7) lacking the LBD are constitutively active and evade enzalutamide/abiraterone. AR-V7 dimerizes with full-length AR, sustaining transcription via NTD-mediated interactions [3] [9].
  • AR amplification/mutations: Genomic amplification increases AR sensitivity to low androgens. Gain-of-function LBD mutations (e.g., T878A) permit activation by non-canonical ligands (e.g., glucocorticoids) [3] [4].
  • Coactivator overexpression: Elevated SRC-3 or p300 amplifies AR signaling under androgen-deprived conditions by enhancing NTD transactivation [4] [8].
  • Intratumoral androgen synthesis: CRPC tumors upregulate enzymes like CYP17A1, generating de novo androgens that activate AR [4] [7].

Table 2: Mechanisms of Resistance to LBD-Targeted Therapies in CRPC

MechanismEffect on AR SignalingTherapeutic Implications
AR-V7 expressionConstitutive NTD-driven transcriptionResistance to enzalutamide/abiraterone
AR LBD mutations (e.g., T878A)Promiscuous activation by alternative ligandsAgonism by antiandrogens (e.g., flutamide)
SRC/p300 overexpressionEnhanced coactivator recruitment to NTDIncreased transcriptional efficiency
Intratumoral androgen synthesisRestores ligand-dependent AR activationBypasses androgen deprivation

Properties

Product Name

EPI-506

Molecular Formula

C10H15NO

Synonyms

EPI-506; EPI 506; EPI506.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.